[4-(METHYLSULFONYL)PIPERAZINO](3-NITROPHENYL)METHANONE
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Overview
Description
4-(METHYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE typically involves the reaction of 4-(methylsulfonyl)piperazine with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE.
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFONYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methylsulfonyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of sulfone derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(METHYLSULFONYL)PIPERAZINOMETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets within cells. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the methylsulfonyl group can modulate its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
4-(METHYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
4-(METHYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with a fluorophenyl group instead of a nitrophenyl group.
Uniqueness
4-(METHYLSULFONYL)PIPERAZINOMETHANONE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-21(19,20)14-7-5-13(6-8-14)12(16)10-3-2-4-11(9-10)15(17)18/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJDOWMWZZPTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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